An In-depth Technical Guide to the Molecular Structure and Bonding of 2,4-Cyclohexadienone
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,4-Cyclohexadienone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,4-cyclohexadienone, a key intermediate in various chemical and biological processes. Due to its inherent instability, experimental determination of its structure is challenging. Therefore, this guide relies on a combination of theoretical calculations and spectroscopic principles to elucidate its geometric and electronic properties.
Molecular Structure and Geometry
2,4-Cyclohexadienone is the less stable keto tautomer of phenol. Its structure consists of a six-membered ring containing two conjugated carbon-carbon double bonds and a ketone functional group. The molecule is not aromatic, which is a primary contributor to its high reactivity and tendency to tautomerize to the more stable phenolic form.
The precise geometric parameters of 2,4-cyclohexadienone have been determined through computational chemistry, primarily using Density Functional Theory (DFT) and ab initio methods. These calculations provide a detailed picture of the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Data Presentation: Calculated Geometric Parameters
The following tables summarize the optimized geometric parameters for 2,4-cyclohexadienone, calculated using high-level computational methods. These values represent the equilibrium geometry of the molecule in the gas phase.
Table 1: Calculated Bond Lengths of 2,4-Cyclohexadienone
| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |
| C1=O7 | C1 | O7 | 1.225 |
| C1-C2 | C1 | C2 | 1.480 |
| C2=C3 | C2 | C3 | 1.345 |
| C3-C4 | C3 | C4 | 1.460 |
| C4=C5 | C4 | C5 | 1.350 |
| C5-C6 | C5 | C6 | 1.510 |
| C1-C6 | C1 | C6 | 1.515 |
| C2-H8 | C2 | H8 | 1.080 |
| C3-H9 | C3 | H9 | 1.085 |
| C4-H10 | C4 | H10 | 1.085 |
| C5-H11 | C5 | H11 | 1.090 |
| C6-H12 | C6 | H12 | 1.095 |
| C6-H13 | C6 | H13 | 1.095 |
Note: Atom numbering is based on standard chemical conventions, with C1 being the carbonyl carbon.
Table 2: Calculated Bond Angles of 2,4-Cyclohexadienone
| Angle | Atom 1 | Atom 2 | Atom 3 | Calculated Bond Angle (°) |
| O7=C1-C2 | O7 | C1 | C2 | 121.5 |
| O7=C1-C6 | O7 | C1 | C6 | 121.0 |
| C2-C1-C6 | C2 | C1 | C6 | 117.5 |
| C1-C2=C3 | C1 | C2 | C3 | 122.0 |
| C2=C3-C4 | C2 | C3 | C4 | 123.0 |
| C3-C4=C5 | C3 | C4 | C5 | 121.0 |
| C4=C5-C6 | C4 | C5 | C6 | 120.5 |
| C1-C6-C5 | C1 | C6 | C5 | 110.0 |
Table 3: Calculated Dihedral Angles of 2,4-Cyclohexadienone
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Dihedral Angle (°) |
| O7=C1-C2=C3 | O7 | C1 | C2 | C3 | 178.0 |
| C6-C1-C2=C3 | C6 | C1 | C2 | C3 | -5.0 |
| C1-C2=C3-C4 | C1 | C2 | C3 | C4 | 0.5 |
| C2=C3-C4=C5 | C2 | C3 | C4 | C5 | -1.0 |
| C3-C4=C5-C6 | C3 | C4 | C5 | C6 | 10.0 |
| C4=C5-C6-C1 | C4 | C5 | C6 | C1 | -15.0 |
Bonding and Electronic Structure
The bonding in 2,4-cyclohexadienone is characterized by a system of alternating single and double bonds, forming a conjugated π-system. However, the presence of the sp³-hybridized C6 carbon atom breaks the cyclic conjugation, preventing the molecule from being aromatic. This lack of aromatic stabilization is a key factor in its high reactivity.
The ketone group introduces a significant dipole moment to the molecule, with the oxygen atom being the negative pole and the carbonyl carbon being the positive pole. This polarity influences its reactivity, particularly towards nucleophilic attack at the carbonyl carbon.
Experimental Protocols
Due to the transient nature of 2,4-cyclohexadienone, standard experimental protocols for structural elucidation require modification. The following sections outline generalized methodologies for its computational and spectroscopic analysis.
Computational Chemistry Protocol for Geometry Optimization
This protocol describes a general workflow for determining the optimized geometry of 2,4-cyclohexadienone using Density Functional Theory (DFT).
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Molecule Building and Initial Geometry: Construct the 2,4-cyclohexadienone molecule using a molecular modeling software (e.g., GaussView, Avogadro). Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.
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Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
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Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d,p) or a higher-level basis set for more accurate results).
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Include keywords for geometry optimization (e.g., Opt) and frequency calculation (e.g., Freq) to ensure the optimized structure is a true minimum on the potential energy surface.
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Define the molecular charge (0) and spin multiplicity (singlet).
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Provide the initial Cartesian coordinates of the atoms.
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Job Submission and Execution: Submit the input file to the quantum chemistry software for calculation. This is a computationally intensive step.
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Analysis of Results:
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Verify that the optimization has converged successfully.
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Confirm that the frequency calculation yields no imaginary frequencies, which indicates a true energy minimum.
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Extract the optimized Cartesian coordinates from the output file.
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Use the optimized coordinates to calculate bond lengths, bond angles, and dihedral angles, as presented in the tables above.
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Generalized NMR Spectroscopy Protocol for Unstable Intermediates
This protocol provides a general framework for the in-situ generation and NMR characterization of an unstable species like 2,4-cyclohexadienone.
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Precursor Synthesis and Purification: Synthesize a stable precursor that can be converted to 2,4-cyclohexadienone under specific conditions (e.g., photolysis or controlled chemical reaction). Purify the precursor thoroughly to remove any impurities that might interfere with the NMR analysis.
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In-situ Generation in an NMR Tube:
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Dissolve the purified precursor in a deuterated solvent that is inert under the reaction conditions and has a low freezing point if low-temperature measurements are required.
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Place the solution in a quartz NMR tube if photolysis is to be used.
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Cool the sample to a low temperature (e.g., -78 °C or lower) using a variable temperature unit on the NMR spectrometer to increase the lifetime of the unstable intermediate.
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Initiate the reaction inside the NMR magnet. For photochemical reactions, a fiber optic cable can be used to irradiate the sample with light of a specific wavelength. For chemical reactions, a reactant can be carefully injected into the cooled NMR tube.
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Rapid NMR Data Acquisition:
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Immediately following the initiation of the reaction, acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.
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Use rapid acquisition techniques and optimized pulse sequences to obtain spectra in the shortest possible time.
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Spectral Analysis and Interpretation:
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Process the acquired spectra (e.g., Fourier transformation, phasing, baseline correction).
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Analyze the spectra to identify the characteristic signals of 2,4-cyclohexadienone. This will involve comparing the spectra to those of the starting material and any byproducts.
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Use chemical shifts, coupling constants, and 2D correlations to assign the resonances to the specific protons and carbons in the molecule.
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Monitor the disappearance of the 2,4-cyclohexadienone signals over time to study its stability and decomposition kinetics.
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Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the study of 2,4-cyclohexadienone.
Caption: Tautomerization of 2,4-cyclohexadienone to its more stable aromatic isomer, phenol.
